

physical and chemical properties of 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of **3-(3-Bromo-4-methoxyphenyl)propanoic acid**

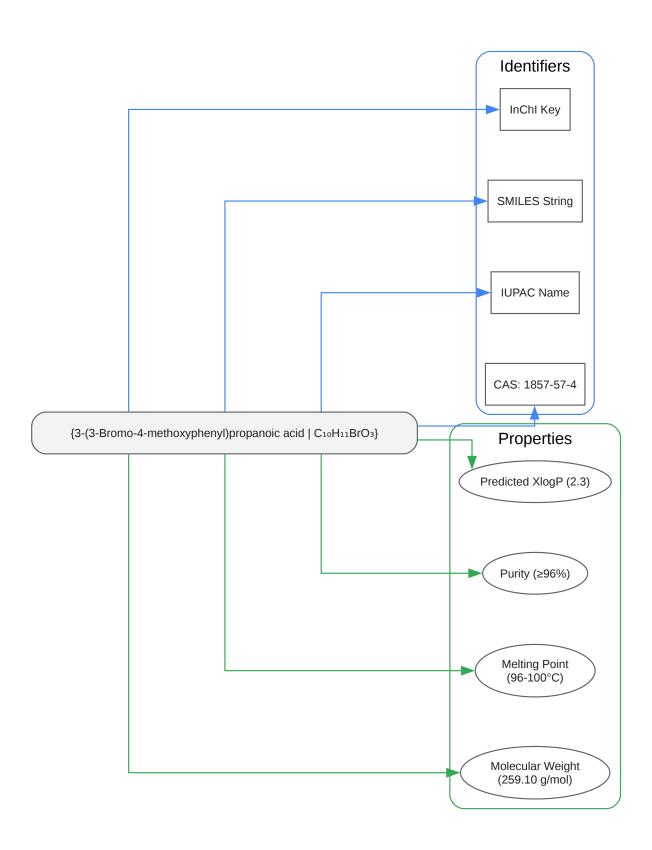
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-(3-Bromo-4-methoxyphenyl)propanoic acid**. The information is curated for professionals in research and development, with a focus on clarity, accuracy, and practical application. This document summarizes key data, outlines standard experimental protocols for property determination, and includes logical and experimental workflow diagrams to support research endeavors.

Core Compound Properties

3-(3-Bromo-4-methoxyphenyl)propanoic acid, with the CAS number 1857-57-4, is a substituted aromatic carboxylic acid.[1][2][3][4][5] Its structure, featuring a bromo and a methoxy group on the phenyl ring attached to a propanoic acid chain, makes it a compound of interest in organic synthesis and as a potential building block in the development of novel therapeutic agents.

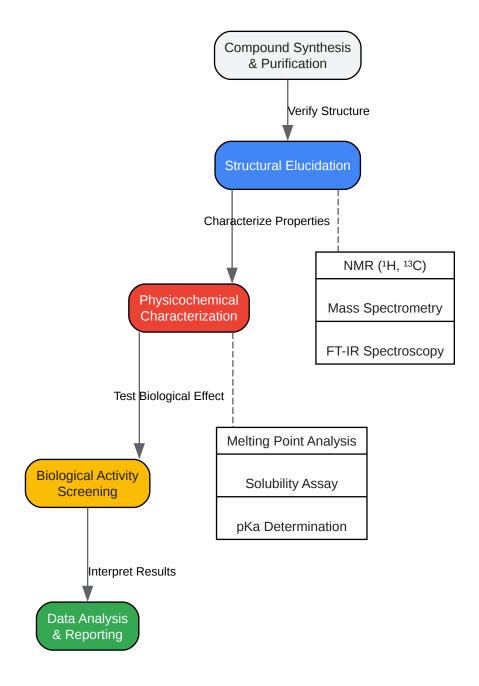
Data Presentation: Physical and Chemical Properties


The following table summarizes the key quantitative and qualitative properties of **3-(3-Bromo-4-methoxyphenyl)propanoic acid**.

Property	Value	Reference
IUPAC Name	3-(3-bromo-4- methoxyphenyl)propanoic acid	[4][6]
CAS Number	1857-57-4	[1][2][3][4][5]
Molecular Formula	C10H11BrO3	[4][5][6]
Molecular Weight	259.10 g/mol	[4]
Monoisotopic Mass	257.98917 Da	[6][7]
Melting Point	96°C to 100°C	[4]
Appearance	White to cream or pale brown solid/powder	[8][9]
Purity	≥96%	[4][10]
SMILES	COC1=C(Br)C=C(CCC(O)=O) C=C1	[4][6]
InChI Key	MLXVZRVWVCOUBQ- UHFFFAOYSA-N	[4]
PubChem CID	4547608	[4][6]
Predicted XlogP	2.3	[6][7]

Logical and Experimental Workflows

To facilitate a structured approach to research, the following diagrams illustrate the relationships between the compound's identifiers and a standard workflow for its characterization.



Click to download full resolution via product page

Caption: Logical relationship of compound identifiers and properties.

Click to download full resolution via product page

Caption: General experimental workflow for chemical compound characterization.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of a compound like **3-(3-Bromo-4-methoxyphenyl)propanoic acid**.

Determination of Melting Point

The melting point is a critical indicator of purity.

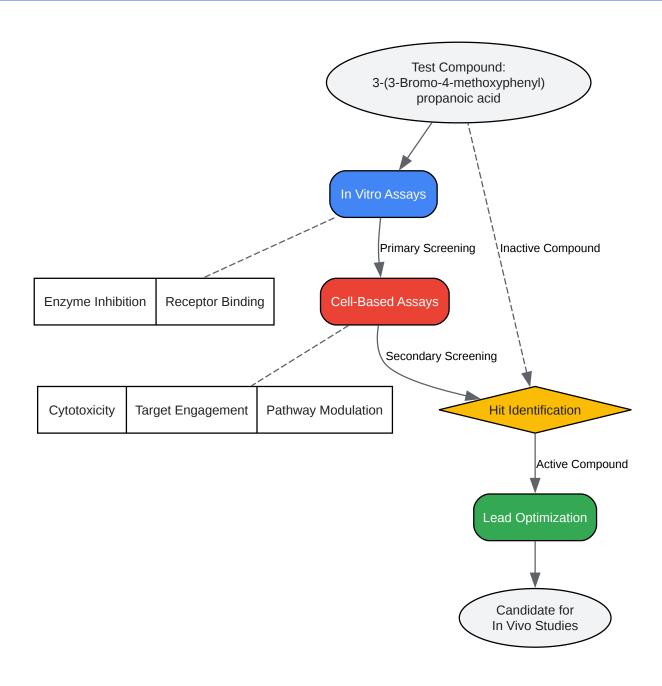
• Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is increased at a controlled rate (e.g., 1-2°C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For 3-(3-Bromo-4-methoxyphenyl)propanoic acid, this range is reported as 96-100°C.[4] A narrow range typically signifies high purity.

Structural Elucidation via Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information on the number and environment of hydrogen atoms. A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would be expected to show signals corresponding to the aromatic protons, the protons on the propanoic acid chain, the methoxy group protons, and the acidic proton of the carboxyl group.
 - ¹³C NMR: Identifies the different carbon environments in the molecule. The spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons (differentiated by their attachment to bromine, the methoxy group, or hydrogen), the carbons of the propanoic chain, and the methoxy carbon.
- Infrared (IR) Spectroscopy:
 - Methodology: The sample is analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
 The IR spectrum of a carboxylic acid like the title compound is characterized by specific absorption bands.[11] Key expected peaks include a very broad O-H stretching vibration from the carboxylic acid group (typically 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching vibration (around 1700-1725 cm⁻¹).[11] Additional peaks would correspond to C-H, C-O, and C-Br bonds.
- Mass Spectrometry (MS):

• Methodology: Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to ionize the sample. The mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the molecular weight and provides information on the fragmentation pattern, which can help confirm the structure.[12] The molecular ion peak [M]+ would be expected at an m/z corresponding to the molecular weight (259.10), with characteristic isotopic peaks for the bromine atom (79Br and 81Br).


Purity Assessment by Chromatography

• Methodology (High-Performance Liquid Chromatography - HPLC): A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis). A mobile phase gradient (e.g., water/acetonitrile with an acid modifier like formic acid) is used to elute the compound. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥96% indicates a high-grade sample suitable for most research applications.[4][10]

Biological Activity Screening Workflow

While specific biological activities for **3-(3-Bromo-4-methoxyphenyl)propanoic acid** are not extensively documented in the initial search, its structural motifs are common in pharmacologically active molecules. The following diagram outlines a hypothetical workflow for initial biological screening.

Click to download full resolution via product page

Caption: Hypothetical workflow for primary biological activity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1857-57-4|3-(3-Bromo-4-methoxyphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. danabiosci.com [danabiosci.com]
- 3. ivychem.com [ivychem.com]
- 4. 3-(3-Bromo-4-methoxyphenyl)propionic acid, 96%, Thermo Scientific 250 mg | Buy Online
 | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. appchemical.com [appchemical.com]
- 6. PubChemLite 3-(3-bromo-4-methoxyphenyl)propanoic acid (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite 3-(2-bromo-4-methoxyphenyl)propanoic acid (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-(3-Methoxyphenyl)propionic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. 3-(3-Bromo-4-methoxyphenyl)propionic acid, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [physical and chemical properties of 3-(3-Bromo-4-methoxyphenyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173008#physical-and-chemical-properties-of-3-3-bromo-4-methoxyphenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com